molecular formula C10H16N2O B2406687 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine CAS No. 1695168-18-3

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Cat. No.: B2406687
CAS No.: 1695168-18-3
M. Wt: 180.251
InChI Key: HIRFXAOIOJHRFD-UHFFFAOYSA-N
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Description

Contextualization within Oxazole (B20620) Chemistry

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and at least one nitrogen atom. tandfonline.comthepharmajournal.com The specific arrangement of these heteroatoms gives rise to different isomers, with the two most common being 1,2-oxazole (isoxazole) and 1,3-oxazole. The isoxazole (B147169) ring, present in 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, is characterized by its electron-rich nature and a weak N-O bond, which influences its reactivity and susceptibility to ring-opening reactions under certain conditions, such as UV irradiation. wikipedia.orgrsc.org

The synthesis of the isoxazole ring is a well-established area of organic chemistry. wikipedia.org Common synthetic routes include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnih.govnih.gov These methods allow for the introduction of a wide variety of substituents at the 3, 4, and 5-positions of the isoxazole ring, enabling the synthesis of a diverse library of derivatives for biological screening. nih.govijpcbs.com The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities of the resulting compounds. nih.gov

Overview of 1,2-Oxazol-3-amine Derivatives in Chemical Biology

Derivatives of 1,2-oxazol-3-amine, also known as 3-aminoisoxazole, are of significant interest in chemical biology due to their diverse pharmacological activities. The amino group at the 3-position provides a key site for further functionalization, allowing for the modulation of the molecule's physicochemical properties and its interaction with biological targets.

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries. Ludwig Claisen was a key figure in the early exploration of isoxazole chemistry, first recognizing the cyclic structure of a 3-methyl-5-phenylisoxazole (B94393) in 1888 and later synthesizing the parent isoxazole in 1903. nih.govijpcbs.com A significant advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

The discovery of naturally occurring isoxazoles with potent biological activity, such as the neurotoxins ibotenic acid and muscimol (B1676869) from Amanita mushrooms, spurred further interest in this class of compounds. nih.gov These foundational discoveries laid the groundwork for the extensive exploration of synthetic isoxazole derivatives in medicinal chemistry.

In modern chemical research, 1,2-oxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. rsc.orgnih.govrsc.org The isoxazole moiety is present in several marketed drugs, highlighting its importance as a pharmacophore. wikipedia.orgnih.gov For instance, some isoxazolyl-containing compounds are found in beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org

The versatility of the isoxazole scaffold has led to its investigation in a variety of therapeutic areas. Researchers have synthesized and evaluated numerous derivatives for their potential as:

Anticancer agents: Isoxazole derivatives have shown promise as inhibitors of various targets in cancer cells. researchgate.netresearchgate.net

Anti-inflammatory agents: Some derivatives act as inhibitors of enzymes involved in the inflammatory cascade, such as COX-2. thepharmajournal.comnih.gov

Antimicrobial agents: The isoxazole ring is a component of compounds with activity against bacteria and fungi. nih.govresearchgate.net

Neuroprotective agents: The structural similarity of some isoxazoles to neurotransmitters has led to their investigation for neurological disorders. rsc.orgresearchgate.net

Beyond pharmaceuticals, isoxazole-based compounds are also being explored in materials science for applications in the development of fluorescent materials and organic electronics, underscoring the multidisciplinary significance of this heterocyclic system. mdpi.com

Research Findings on Bioactive Isoxazole Derivatives

Compound ClassBiological ActivityKey Structural Features
Substituted 3-aminoisoxazolesAnticancerVaried substituents on the amino group and at the 5-position of the isoxazole ring.
Isoxazole-containing antibioticsAntibacterialIncorporation of the isoxazolyl group into beta-lactam structures.
DiarylisoxazolesAnti-inflammatoryAryl groups at the 3- and 5-positions, often targeting COX-2.
Natural isoxazoles (e.g., Muscimol)Neuroactive3-aminoisoxazole core with specific side chains that mimic neurotransmitters.

Physicochemical Properties of the 1,2-Oxazol-3-amine Scaffold

PropertyValue/Description
Molecular FormulaC3H4N2O nih.gov
Molar Mass84.08 g/mol nih.gov
AppearanceTypically a solid at room temperature. chembk.com
ReactivityThe amino group is nucleophilic and can undergo acylation, alkylation, etc. The isoxazole ring can undergo electrophilic substitution and ring-opening reactions. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-methylcyclohexyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFXAOIOJHRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Synthesis of the 1-Methylcyclohexyl Moiety and its Integration

Stereoselective Synthesis and Diastereocontrol

While 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is an achiral molecule, the principles of stereoselective synthesis are crucial when chiral starting materials or catalysts are employed in the synthesis of related, structurally complex oxazole (B20620) derivatives. The development of synthetic routes that control stereochemistry is a significant area of research, particularly for creating building blocks for pharmaceuticals and other biologically active molecules.

A key strategy involves the use of chiral precursors. For instance, in the synthesis of similar heterocyclic amino acid-like structures, chiral starting materials can lead to the formation of the target oxazole with high enantiomeric excess (ee). A relevant study demonstrates the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from chiral saturated N-heterocyclic carboxylic acids, achieving the final products with up to 97–100% ee. beilstein-journals.org This approach underscores the potential for achieving high levels of stereocontrol by embedding the desired stereochemistry in a starting material, which then guides the formation of the heterocyclic ring.

Diastereocontrol can be exerted during the key ring-forming step. The reaction of a β-enamino ketoester with hydroxylamine (B1172632) hydrochloride is a common method for constructing the 1,2-oxazole ring. beilstein-journals.org If the substituents on the ketoester precursor contain stereocenters, the approach of the hydroxylamine can be influenced by steric hindrance, leading to the preferential formation of one diastereomer over another. The choice of reaction conditions, such as solvent and temperature, can be optimized to maximize this diastereoselectivity.

Advanced Synthetic Techniques and Optimization

The synthesis of substituted oxazoles often requires advanced techniques to achieve high yields, purity, and functional group compatibility. These methods include the use of catalysis, strategic protection of reactive functional groups, and sophisticated purification protocols.

Catalytic Approaches in Oxazole Synthesis (e.g., oxidative coupling)

Catalysis offers powerful tools for the efficient construction of the oxazole ring, often under milder conditions than classical methods. researchgate.net Various transition metals have been employed to facilitate key bond-forming reactions.

Copper Catalysis : Copper catalysts, such as copper(II) triflate [Cu(OTf)₂], are effective in synthesizing 2,4-disubstituted oxazoles by coupling α-diazoketones with amides. ijpsonline.comtandfonline.com Copper has also been used for oxidative cyclization reactions to form the oxazole core. ijpsonline.comorganic-chemistry.org

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to introduce substituents onto a pre-formed oxazole ring. tandfonline.com This allows for the synthesis of complex, polysubstituted oxazoles by direct arylation, for example. tandfonline.com

Gold and Other Metal Catalysis : Gold and other metals can catalyze the cyclization of propargyl amides to form oxazoles. organic-chemistry.org These methods are valued for their high efficiency and tolerance of various functional groups.

Oxidative coupling represents an attractive strategy, enabling the formation of the oxazole ring from more readily available starting materials. For instance, a copper-catalyzed tandem oxidative cyclization provides a direct route to polysubstituted oxazoles. organic-chemistry.org Similarly, an iodine-catalyzed reaction involving C-O bond formation and dehydrogenation can selectively produce oxazoles from β-acylamino ketones. organic-chemistry.org

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Copper(II) triflate [Cu(OTf)₂]Coupling/Cyclizationα-Diazoketones and Amides2,4-Disubstituted oxazoles ijpsonline.comtandfonline.com
Palladium/CopperDirect Arylation4-Substituted oxazole and Aryl bromide2,4-Disubstituted oxazoles tandfonline.com
Palladium (Pd₂(dba)₃)Coupling/CyclizationN-propargylamides and Aryl iodides2,5-Disubstituted oxazoles organic-chemistry.org
Gold/CopperOxidative CyclizationN-propargylamides and Alkyl halidesAlkyl oxazoles organic-chemistry.org
Iodine (I₂) / TBHPDehydrogenation/C-O Formationβ-Acylamino ketonesSubstituted oxazoles organic-chemistry.org

Protecting Group Strategies in Amine Synthesis

The 3-amino group of the target molecule is a reactive nucleophile and may interfere with certain synthetic transformations planned for other parts of the molecule. libretexts.org Therefore, its temporary protection is a crucial aspect of a multi-step synthesis. jocpr.com The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its selective removal. jocpr.comtcichemicals.com

The tert-Butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines. tcichemicals.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of nucleophilic and basic conditions. beilstein-journals.org The Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). tcichemicals.com

Other protecting groups for amines include:

9-Fluorenylmethyloxycarbonyl (Fmoc) : Stable under acidic conditions but easily cleaved by secondary amines like piperidine, making it orthogonal to the Boc group. tcichemicals.com

Benzyl (Bn) : Often introduced via benzylation and removed by catalytic hydrogenation.

Acyl groups (e.g., Acetyl, Benzoyl) : Provide robust protection and are typically removed by acidic or basic hydrolysis. tcichemicals.com

The concept of orthogonality is vital in complex syntheses, allowing for the selective deprotection of one functional group while others remain protected. researchgate.net For example, a molecule containing both an Fmoc-protected amine and a tert-butyl (tBu) ester can be selectively deprotected at the amine position without affecting the ester. researchgate.net

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) beilstein-journals.orgtcichemicals.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine) tcichemicals.com
BenzylBnBenzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C) jocpr.com
AcetylAcAcetic anhydride, Acetyl chlorideAcidic or Basic Hydrolysis tcichemicals.com
BenzoylBzBenzoyl chlorideStrong Acidic or Basic Hydrolysis tcichemicals.com

Isolation and Purification Techniques (e.g., column chromatography)

The final stage of any synthesis is the isolation and purification of the target compound to remove unreacted starting materials, reagents, catalysts, and by-products. A typical workflow for a compound like this compound would involve several steps.

Reaction Quenching and Workup : The reaction is first stopped, or "quenched," often by the addition of water or an aqueous solution like saturated ammonium (B1175870) chloride (NH₄Cl). nih.gov This is followed by an aqueous workup, which involves transferring the reaction mixture to a separatory funnel with an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine. This partitions the desired organic product into the organic layer, while inorganic salts and water-soluble impurities remain in the aqueous layer. google.com

Extraction and Drying : The organic layer is separated, and the aqueous layer may be extracted one or more times with fresh organic solvent to maximize the recovery of the product. The combined organic extracts are then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

Solvent Removal : The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Purification : The crude product is then purified. The most common and effective technique for this purpose is column chromatography . mdpi.com In this method, the crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase; less polar compounds typically travel down the column faster. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. mdpi.com

In some cases, other purification techniques such as crystallization or distillation may be employed, depending on the physical properties of the compound. google.com

StepPurposeTypical Reagents/ApparatusReference
Workup/ExtractionTo perform initial separation of the product from water-soluble impurities and salts.Separatory funnel, organic solvent (e.g., ethyl acetate), water, brine. nih.govgoogle.com
DryingTo remove residual water from the organic solution.Anhydrous MgSO₄ or Na₂SO₄. google.com
ConcentrationTo remove the bulk solvent and isolate the crude product.Rotary evaporator. mdpi.com
Column ChromatographyTo separate the target compound from remaining impurities based on polarity.Silica gel, glass column, eluent (e.g., ethyl acetate/petroleum ether). mdpi.com
Purity AnalysisTo monitor the purification process and confirm the purity of the final product.Thin-Layer Chromatography (TLC) plates. mdpi.com

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the methyl group, the cyclohexyl ring, the oxazole (B20620) ring, and the amine group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide detailed information about the electronic environment and connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule, including those in the methylcyclohexyl substituent and the oxazole ring. The chemical shifts would help to identify the types of carbon atoms (aliphatic, aromatic, etc.).

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not documented in available scientific databases.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ Not Available Not Available Not Available
-C₆H₁₀- (Cyclohexyl) Not Available Not Available Not Available
Oxazole-H Not Available Not Available Not Available

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

Carbon Atom Predicted Chemical Shift (ppm)
-CH₃ Not Available
Cyclohexyl Carbons Not Available
Oxazole C3 Not Available
Oxazole C4 Not Available
Oxazole C5 Not Available

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. The fragmentation pattern would provide clues about the compound's structure.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula.

Specific MS and HRMS data, including the exact mass and fragmentation patterns for this compound, have not been reported in the searched literature.

Table 3: Mass Spectrometry Data for this compound (Hypothetical)

Technique Measurement Value
Molecular Formula C₁₀H₁₆N₂O -
Molecular Weight 180.25 g/mol -
HRMS (M+H)⁺ Calculated Not Available

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key expected absorptions for this compound would include N-H stretching for the amine group, C-H stretching for the aliphatic methylcyclohexyl group, and C=N and C-O stretching for the oxazole ring. An experimental IR spectrum with specific absorption frequencies (in cm⁻¹) for this compound is not available.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The oxazole ring in the compound would be expected to have a characteristic absorption maximum (λ_max) in the UV region. However, no specific UV-Vis spectral data for this compound has been found.

GC-MS is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is a highly effective method for the analysis of oxazole derivatives, capable of separating them from complex matrices and providing mass spectra for structural confirmation. While GC-MS is a suitable method for analyzing compounds of this class, specific retention times and mass fragmentation data for this compound are not available.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and crystal packing. A search of crystallographic databases reveals no published crystal structure for this compound. Such a study would be necessary to unequivocally confirm its solid-state conformation and intermolecular interactions.

Table 4: Compound Names Mentioned in this Article

Compound Name

Single-Crystal X-ray Diffraction Analysis of Related Oxazole Derivatives

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures. Studies on derivatives of 1,2-oxazole (isoxazole) and other related heterocyclic systems offer a template for understanding the core geometry of the this compound.

In another relevant example, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine , the crystal structure was determined for two independent molecules in the asymmetric unit. The oxazole and thiadiazole rings are essentially planar and are inclined to each other by 18.8 (3)° and 14.6 (3)° in the two molecules, respectively nih.goviucr.org. The C—N bond distances for the amino group are 1.330 (6) Å and 1.328 (6) Å, indicating strong conjugation with the thiadiazole π-system nih.goviucr.org.

Furthermore, the structural analysis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates provides valuable data on 5-substituted 1,2-oxazoles. The structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate was confirmed by X-ray analysis, supporting the structural assignment of this class of compounds nih.gov.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Dihedral Angles (°)Reference
5-amino-3-(4-methoxyphenyl)isoxazole MonoclinicP2₁/cN1—O1: 1.434(4), C3—N2: 1.350(5)Isoxazole (B147169)/Phenyl: 7.30(13) iucr.org
5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I) OrthorhombicPca2₁C—N (amino): 1.330(6)Oxazole/Thiadiazole: 18.8(3), Phenyl/Oxazole: 24.6(3) nih.goviucr.org
5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule II) OrthorhombicPca2₁C—N (amino): 1.328(6)Oxazole/Thiadiazole: 14.6(3), Phenyl/Oxazole: 26.8(3) nih.goviucr.org

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The supramolecular assembly of oxazole derivatives in the solid state is directed by a variety of intermolecular interactions, which are crucial for crystal packing and stability.

Hydrogen Bonding: The presence of the 3-amino group in this compound provides a hydrogen bond donor (N-H), while the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. This facilitates the formation of intermolecular hydrogen bonds, which are commonly observed in the crystal structures of related compounds.

In the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole , molecules are linked by N—H⋯N hydrogen bonds, forming chains that propagate along the mdpi.com direction iucr.org.

Similarly, the crystal packing of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine features N—H⋯N and C—H⋯N hydrogen bonds that connect the molecules into double layers nih.goviucr.org.

These interactions are fundamental in creating robust, higher-order structures. The specific geometry of these hydrogen bonds can be characterized by the donor-acceptor distance and the angle of the interaction.

π-π Stacking and Other Weak Interactions: Aromatic and heteroaromatic rings, such as the oxazole ring, can participate in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between π-electron systems, play a significant role in the packing of aromatic compounds.

While direct π-π stacking involving the oxazole ring of the title compound might be sterically hindered by the bulky methylcyclohexyl group, interactions between the oxazole ring and other parts of adjacent molecules, such as C—H···π interactions, are plausible. For instance, in the crystal of 5-amino-3-(4-methoxyphenyl)isoxazole, weak N—H···π interactions are also observed iucr.org.

Analysis of the Cambridge Structural Database for oxadiazole derivatives, which are electronically similar to oxazoles, has confirmed numerous examples of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions, underscoring the capability of these five-membered heterocycles to engage in such contacts mdpi.com.

The combination of strong hydrogen bonds and weaker interactions like C—H···π and π-π stacking dictates the final, intricate three-dimensional architecture of these molecules in the crystalline state.

Interaction TypeDonorAcceptorDistance (Å) / GeometryCompound ExampleReference
Hydrogen Bond N—H (amino group)N (oxazole/thiadiazole)Forms chains and layers5-amino-3-(4-methoxyphenyl)isoxazole iucr.org
Hydrogen Bond N—H (amino group)N (thiadiazole)D-H···A: 2.999(6) - 3.064(6) Å5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine iucr.org
π-π Stacking Oxadiazole ringOxadiazole/Pyridine ringCentroid-centroid distances varyN-pyridyl ureas with oxadiazole moiety mdpi.com
C—H···π Interaction C—HPhenyl ring-5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations would be instrumental in elucidating the fundamental electronic and structural properties of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. Methods such as Density Functional Theory (DFT) could be employed to optimize the molecule's geometry, providing insights into bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and potential interactions. A summary of typical properties that could be calculated is presented in Table 1.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Predicted Significance
Optimized Geometry Provides the most stable 3D structure of the molecule.
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the electron density to predict sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for understanding how this compound might interact with biological targets.

Ligand-Protein Binding Simulations and Prediction of Interactions

In the absence of a known biological target, hypothetical docking studies could be performed against a range of therapeutically relevant proteins to explore potential bioactivities. These simulations would predict the preferred binding orientation of the compound within a protein's active site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Conformational Analysis and Dynamics Simulations

The methylcyclohexyl group of this compound introduces significant conformational flexibility. Conformational analysis would be necessary to identify the low-energy conformers of the molecule in different environments. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might adapt its shape to fit into a binding pocket.

In Silico Approaches for Molecular Design and Property Prediction

In silico tools are invaluable for designing novel molecules with improved properties and for predicting their behavior.

Machine Learning in Molecular Design and Optimization

Machine learning (ML) models, trained on large datasets of chemical structures and their associated properties, could be used to predict various characteristics of this compound and its analogs. nih.govmdpi.comnih.govresearchgate.net These models can predict properties such as solubility, toxicity, and metabolic stability, thereby guiding the design of new derivatives with more favorable profiles. For instance, generative ML models could suggest modifications to the core structure to enhance a desired biological activity. mdpi.com

Binding Free Energy Calculations (e.g., MM-GBSA)

To obtain a more quantitative estimate of the binding affinity of this compound to a hypothetical protein target, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) could be employed. These calculations provide an estimation of the free energy of binding, which can be used to rank different compounds and prioritize them for further experimental testing.

Structure Activity Relationship Sar Studies

Impact of the 1-Methylcyclohexyl Substituent on Biological Activity

The 1-methylcyclohexyl group plays a critical role in defining the steric and electronic properties of the parent molecule, which in turn influences its interaction with biological targets.

Substituent Effects at the Cyclohexyl Ring and Related Cycloalkyls

The cyclohexane moiety, a common scaffold in medicinal chemistry, offers a three-dimensional structure that can be strategically modified to enhance biological activity. mdpi.com The nature, size, and position of substituents on the cyclohexyl ring can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity. For instance, the introduction of polar functional groups can modulate solubility and permeability. nih.gov

Studies on related cycloalkyl systems have demonstrated that varying the ring size or introducing heteroatoms can impact the conformational flexibility and, consequently, the biological activity. While specific data on substitutions on the cyclohexyl ring of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that modifications could follow rational design strategies. For example, the introduction of fluorine atoms can lead to improved metabolic stability and altered physicochemical properties such as lipophilicity. nih.govrsc.org

Table 1: Predicted Effects of Cyclohexyl Ring Modifications on Physicochemical Properties

ModificationPredicted Effect on Lipophilicity (LogP)Predicted Effect on Metabolic StabilityRationale
Introduction of a hydroxyl groupDecreaseDecreaseIncreased polarity and potential site for Phase II metabolism.
Introduction of a fluorine atomIncreaseIncreaseFluorine can block sites of metabolism and increase lipophilicity. nih.govrsc.org
Replacement with a cyclopentyl ringDecreaseVariableSmaller ring size can alter binding and metabolic profile.
Replacement with a cycloheptyl ringIncreaseVariableLarger, more flexible ring may lead to different binding conformations.

This table is generated based on general principles of medicinal chemistry and may not reflect the specific behavior of this compound.

Role of the Methyl Group on Cyclohexyl Ring Conformation and Activity

The methyl group attached to the cyclohexyl ring is not merely a passive substituent; it actively influences the conformational preference of the ring and can have a profound effect on biological activity. nih.gov In a cyclohexane ring, substituents can occupy either an axial or equatorial position, and the presence of a methyl group generally favors the equatorial position to minimize steric hindrance. youtube.com This conformational lock can be crucial for orienting the molecule correctly within a biological target's binding site.

The "magic methyl" effect, a concept in medicinal chemistry, highlights how the addition of a methyl group can sometimes lead to a significant and unexpected increase in potency. nih.gov This can be attributed to several factors, including improved hydrophobic interactions, displacement of water molecules from the binding pocket, and restriction of bond rotation, which reduces the entropic penalty of binding. nih.gov The methyl group in this compound likely serves to optimize the shape and lipophilicity of the molecule for its intended biological target.

Role of the 1,2-Oxazol-3-amine Core in Biological Interactions

The 1,2-oxazol-3-amine core, also known as 3-amino-isoxazole, is a privileged scaffold in drug discovery, recognized for its ability to engage in various biological interactions. nih.govnih.gov

Importance of the Isoxazole (B147169) Ring as a Binding Motif

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This arrangement imparts a unique electronic distribution, making it capable of participating in hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net The isoxazole nucleus is found in numerous biologically active compounds, demonstrating its versatility as a pharmacophore. nih.govijpca.orgrsc.org Its rigid structure also serves as a scaffold to orient substituents in a defined three-dimensional space, which is critical for selective binding to biological targets. researchgate.net The specific substitution pattern on the isoxazole ring is a key determinant of its biological activity. nih.gov

Effects of Modifications to the Oxazole (B20620) Amine Position and Peripheral Functionalization

The amine group at the 3-position of the isoxazole ring is a critical functional group that can act as a hydrogen bond donor and a site for further chemical modification. Alterations to this amine group, such as alkylation or acylation, can significantly impact the compound's biological profile by changing its polarity, basicity, and ability to form hydrogen bonds. nih.gov

Peripheral functionalization of the isoxazole ring at other positions can also be used to fine-tune the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic character of the ring system and influence its binding affinity. nih.gov The strategic placement of functional groups can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of the compound.

Rational Chemical Modifications for Enhanced Biological Profiles

Based on the SAR principles discussed, several rational chemical modifications can be proposed to potentially enhance the biological profile of this compound. These modifications would aim to optimize the compound's potency, selectivity, and pharmacokinetic properties.

One strategy could involve the systematic exploration of substituents on the cyclohexyl ring to probe for additional binding interactions and to modulate lipophilicity. Another approach could focus on the modification of the 3-amino group to explore different hydrogen bonding patterns and to introduce new functionalities. Furthermore, the synthesis and evaluation of analogs with different cycloalkyl groups in place of the cyclohexyl ring could provide insights into the optimal size and conformation of this lipophilic moiety.

Table 2: Proposed Rational Modifications and Their Intended Effects

Target MoietyProposed ModificationIntended EffectRationale
Cyclohexyl RingIntroduction of a para-fluoro substituentEnhance metabolic stability and modulate lipophilicity.Fluorine can block oxidative metabolism. nih.govrsc.org
3-Amino GroupN-acetylationDecrease basicity and introduce a hydrogen bond acceptor.May alter binding mode and improve cell permeability.
1-Methyl GroupReplacement with an ethyl groupIncrease lipophilicity and explore steric tolerance.Probes the size of the hydrophobic binding pocket.
Isoxazole RingIntroduction of a 4-chloro substituentModulate electronic properties and potentially enhance binding.Halogen atoms can participate in halogen bonding.

This table presents hypothetical modifications based on established medicinal chemistry principles.

Exploration of Analogue Libraries and Scaffold Diversity

The isoxazole core is a critical binding motif for this class of compounds. Research into related scaffolds has highlighted the importance of the isoxazole ring for activity at the S1P3 receptor. When the isoxazole moiety was replaced with other five-membered heterocyclic rings, such as oxazole or furan, a significant loss of activity at the S1P3 receptor was observed. For instance, an oxazole analogue was found to be inactive at the S1P3 receptor, while a furan analogue also showed no activity at S1P3 but did exhibit some micromolar activity at the S1P1 receptor nih.gov. Furthermore, fusing a phenyl ring to the isoxazole core resulted in an inactive compound at the S1P3 receptor, underscoring the specific structural requirements of this central scaffold nih.gov.

Systematic modifications to the substituents on the isoxazole ring have provided valuable insights into the SAR. Analogue libraries have been synthesized to explore the impact of various groups at the 5-position of the isoxazole ring. The nature of the substituent at this position has been shown to be a key determinant of both potency and selectivity.

Optimization of Potency and Selectivity (e.g., S1P3 receptor selectivity)

A primary goal in the development of analogues of this compound has been the optimization of potency and, crucially, selectivity for the S1P3 receptor over other S1P receptor subtypes, particularly S1P1. The high degree of sequence homology in the orthosteric binding site among S1P receptor subtypes presents a significant challenge in achieving selectivity nih.gov.

One successful strategy has involved the development of allosteric agonists that bind to a site distinct from the orthosteric binding pocket. This approach has yielded compounds with high selectivity for the S1P3 receptor nih.gov. The SAR studies have focused on modifications of a lead compound, N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide, which shares the substituted isoxazole core with this compound.

Modifications to the amide portion of these molecules, which corresponds to the amine group in the target compound, have demonstrated the importance of bulky, lipophilic groups for activity. For example, replacing a cyclohexyl group with smaller cyclic or acyclic substituents generally leads to a decrease in potency. The data in the table below illustrates the impact of these modifications on S1P3 receptor activity.

CompoundAmine Substituent 1Amine Substituent 2S1P3-R EC50 (nM)S1P1-R EC50 (nM)
7aHCyclohexyl>50,000>50,000
7bCyclopentylCyclohexyl1683>50,000
7c4-TetrahydropyranylCyclohexyl3536>50,000
7dCyclohexylmethylCyclohexyl3430>50,000
7e2-MethylcyclohexylCyclohexyl33733,100
7f2-Methylcyclohexyl2-Methylcyclohexyl202>50,000
7g2-MethylcyclohexylCycloheptyl5354700
7h2-Methylcyclohexyl4-Tetrahydropyranyl28203260
7iCyclopentylCyclopentyl1740>50,000
7jCyclopentylCycloheptyl275334,150
7kPhenylBenzyl700044,900
7l2-PyridinylBenzyl6563>50,000

Data sourced from a study on N,N-dicyclohexyl-5-alkylisoxazole-3-carboxamide analogues and is presented to illustrate SAR principles for the isoxazole scaffold. nih.gov

As the data indicates, the complete removal of one cyclohexyl group (compound 7a) results in a total loss of activity nih.gov. Replacing a cyclohexyl with a smaller cyclopentyl group (compound 7b) or other moieties like 4-tetrahydropyranyl (compound 7c) and cyclohexylmethyl (compound 7d) leads to a significant drop in potency nih.gov. Interestingly, the introduction of a methyl group on the cyclohexyl ring (compound 7e) or having two 2-methylcyclohexyl groups (compound 7f) can enhance potency and maintain or improve selectivity nih.gov. Aromatic substituents on the amine (compounds 7k and 7l) were found to be detrimental to potency nih.gov.

These findings collectively demonstrate that a combination of the isoxazole core and specific bulky, aliphatic substituents on the 3-amino group are crucial for achieving potent and selective S1P3 receptor agonism.

Biological Interactions and Target Identification Excluding Human Clinical Data

Exploration of Molecular Targets

There is currently no published research detailing the molecular targets of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Enzyme Interactions and Modulation

No studies documenting the interaction of this compound with any enzymes or its potential modulatory effects have been identified.

Receptor Binding and Allosteric Modulation (e.g., S1P3 receptor, p300/CBP)

Information regarding the binding of this compound to any receptors, including the Sphingosine-1-phosphate receptor 3 (S1P3) or the histone acetyltransferases p300/CBP, is not available in the current scientific literature. There is no data on its potential for allosteric modulation.

Protein-Ligand Binding Studies

No protein-ligand binding studies for this compound have been reported.

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of this compound has not been characterized in any published studies.

Cellular Assays and Functional Readouts

No data from cellular assays or functional readouts are available to describe the effects of this compound on cellular functions.

Selectivity Profiling Against Related Targets and Subtypes

As no primary targets have been identified, there is no information available on the selectivity profile of this compound against any related biological targets or receptor subtypes.

Evaluation of Biological Effects in Non-Human In Vitro Systems

No publicly available studies have assessed the biological effects of this compound in non-human in vitro systems. Therefore, data on its potential antimicrobial adjuvant activity or its capacity to act as a PPAR agonist are currently unavailable.

Biochemical Pathway Modulation

Investigation of Cellular Signaling Pathways

There is no information in the scientific literature regarding the investigation of how this compound may modulate cellular signaling pathways.

Effects on Specific Biochemical Processes

No studies have been published that examine the effects of this compound on specific biochemical processes, such as microtubule assembly inhibition.

Patent Literature and Academic Insights

Analysis of Patent Landscape for 1,2-Oxazol-3-amine Derivatives and Related Compounds

The patent literature for 1,2-oxazol-3-amine derivatives showcases a consistent interest in this scaffold as a core component of pharmacologically active agents. Patents frequently describe the preparation and application of 3-amino-isoxazole derivatives for various therapeutic uses. google.com The core 1,2-oxazole ring, often referred to as isoxazole (B147169), is a key feature in numerous patented compounds due to its versatile chemical nature and ability to interact with biological targets. ijpca.orgmdpi.com

A review of the patent landscape indicates that modifications at the 3 and 5 positions of the isoxazole ring are common strategies for developing novel compounds with specific biological activities. These modifications often involve the introduction of diverse substituents to modulate the compound's physicochemical properties and target affinity. The patent filings suggest a focus on developing inhibitors for various enzymes and antagonists for receptors involved in disease pathways. google.comgoogle.com

The following table summarizes key patent classifications related to 1,2-oxazole compounds, highlighting the areas of chemical and therapeutic invention.

Patent ClassificationDescriptionRelevance to 1,2-Oxazol-3-amine Derivatives
C07D261/00 Heterocyclic compounds containing 1,2-oxazole or hydrogenated 1,2-oxazole rings.This is the primary classification for patents related to the core isoxazole structure. google.com
C07D261/14 Nitrogen atoms directly attached to ring carbon atoms of the 1,2-oxazole ring.This classification specifically covers compounds with amino groups, such as the 3-amine moiety in the target compound. google.com
A61K31/42 Medicinal preparations containing isoxazoles.Patents under this classification claim the use of isoxazole derivatives in pharmaceutical compositions.
A61P Specific therapeutic activity of chemical compounds or medicinal preparations.This classification details the intended medical use, such as for inflammatory conditions or cancer. google.comnih.gov

Identification of Novel Structural Motifs and Synthetic Routes from Patent Disclosures

Patent documents provide valuable information on the synthesis of 1,2-oxazol-3-amine derivatives, often revealing novel structural motifs and efficient manufacturing processes. A common synthetic strategy involves the reaction of a nitrile compound with hydroxyurea (B1673989) in an alkaline medium. google.com For instance, the synthesis of 3-amino-5-methylisoxazole, a related compound, has been detailed in patents, highlighting methods to improve yield and purity. google.com

Another prevalent synthetic route involves the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes or alkenes. nih.govedu.krd This method offers a high degree of control over the regioselectivity of the resulting isoxazole ring. Patent literature also describes multi-step syntheses to introduce complex side chains, such as the 1-methylcyclohexyl group, onto the isoxazole core. These synthetic disclosures are crucial for the development of new chemical entities with desired pharmacological profiles.

Recent academic literature, which often precedes or complements patent filings, describes green and efficient synthetic methods, such as those utilizing ultrasonic irradiation to accelerate reactions and improve yields of isoxazole derivatives. mdpi.com The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has also been reported, providing building blocks for more complex molecules. beilstein-journals.org

Patent-Derived Insights into Potential Biological Activities and Therapeutic Applications (e.g., cancer, inflammatory conditions)

The body of patent and academic literature strongly suggests that 1,2-oxazole derivatives are being actively investigated for their potential in treating a range of diseases, particularly cancer and inflammatory conditions. The isoxazole scaffold is present in several clinically approved drugs, underscoring its therapeutic relevance. ijpca.orgmdpi.com

Anti-inflammatory Activity: Patents have been granted for novel compounds containing the isoxazole moiety for the treatment of inflammatory conditions. google.com These compounds are often designed to modulate the activity of kinases like p38 kinase, which are involved in inflammatory pathways. google.com The structural versatility of isoxazole derivatives allows for the fine-tuning of their activity as, for example, cyclooxygenase-2 (COX-2) inhibitors. researchgate.net

Anticancer Activity: The 1,3-oxazole moiety (an isomer of 1,2-oxazole) is recognized as a useful template for developing novel anticancer agents. nih.gov Derivatives have shown activity against various cancer cell lines, including those that are drug-resistant. nih.govnih.gov The mechanism of action can involve the inhibition of key cellular processes in cancer cells. researchgate.net Patent applications and research papers describe isoxazole-containing compounds with potential antiproliferative effects. mdpi.comgoogle.commdpi.com For example, some isoxazole derivatives have demonstrated moderate anticancer activity against prostate and epidermoid carcinoma cells. mdpi.com

The following table outlines the potential therapeutic applications of 1,2-oxazol-3-amine derivatives as suggested by the literature.

Therapeutic AreaPotential Mechanism of Action
Inflammatory Conditions Inhibition of pro-inflammatory enzymes such as p38 kinase and COX-2. google.comresearchgate.net
Cancer Inhibition of cancer cell proliferation and induction of apoptosis through various mechanisms. nih.govresearchgate.netmdpi.com
Infectious Diseases Antibacterial and antifungal properties. ijpca.orgnih.gov
Neurological Disorders Anticonvulsant activity. google.com

No publicly available scientific literature or research data could be found for the specific chemical compound "5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine". As a result, it is not possible to generate an article that meets the user's request for detailed research findings and adherence to the specified outline for this particular molecule.

The initial broad searches on "isoxazole derivatives" and "oxazole derivatives" provided general information about this class of compounds. However, without specific studies on "this compound," the following sections of the requested article cannot be addressed with factual and scientifically accurate content:

Future Directions and Research Perspectives

Development of Advanced Synthetic Strategies for Complex Derivatives

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

Expansion of Biological Target Repertoire and Elucidation of Novel Mechanisms of Action

Exploration of Novel Therapeutic and Material Science Applications

Therefore, the generation of a thorough and informative article focusing solely on "this compound" is not feasible at this time due to the absence of specific research on this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives. For structural characterization, use X-ray crystallography (via SHELX or WinGX ) to confirm regioselectivity (e.g., distinguishing 3-amine vs. 5-amine isomers). Intermediate purity should be verified via HPLC-UV and NMR (e.g., distinguishing methylcyclohexyl substituents using 13C^{13}\text{C} DEPT spectra). Evidence from sulfonamide derivatives (e.g., in ) suggests coupling reactions with sulfonyl chlorides may yield functionalized analogs.

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (Bernstein et al. ) to categorize hydrogen bonds (e.g., intramolecular O–H⋯N bonds forming S(6) loops or intermolecular N–H⋯N interactions). For example, inversion dimers with R22(8)R_2^2(8) rings (as in ) can be visualized using ORTEP-III to map bond distances and angles. Pair this with IR spectroscopy to confirm functional group participation in H-bonding.

Q. What spectroscopic techniques are critical for verifying the structure of this compound in solution?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve the methylcyclohexyl group’s stereochemical environment (e.g., axial vs. equatorial protons). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C10_{10}H16_{16}N2_2O, exact mass 180.1263 Da ). UV-Vis and fluorescence spectroscopy may probe electronic transitions influenced by the oxazole ring.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Perform multipole refinement (via SHELXL ) to account for electron density discrepancies. Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) to identify systematic errors. For unresolved conflicts, apply Hirshfeld surface analysis (using CrystalExplorer) to evaluate intermolecular interactions quantitatively, as demonstrated in sulfonamide studies .

Q. What strategies are effective for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use LC-MS/MS to track metabolites in microsomal assays (e.g., rat liver S9 fractions). For oxidative stability, combine HPLC with EPR spectroscopy to detect radical intermediates. Evidence from marine mussel metabolomics suggests isotopic labeling (14C^{14}\text{C}-tracing) can map degradation pathways.

Q. How can computational modeling predict the compound’s binding affinity for target enzymes (e.g., cytochrome P450)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model ligand-receptor interactions. Parameterize the oxazole ring using GAFF force fields and validate with experimental IC50_{50} data from enzyme inhibition assays. Cross-reference with structurally similar compounds (e.g., 3-phenylisoxazol-5-yl derivatives ) to refine binding hypotheses.

Q. What experimental designs mitigate synthetic byproduct formation during scale-up?

  • Methodological Answer : Optimize reaction conditions using DoE (Design of Experiments) to minimize side reactions (e.g., over-alkylation). Monitor byproducts via GC-MS or LC-TOF . For purification, employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC with C18 columns. Stability studies (as in ) under varied pH/temperature conditions can identify degradation-prone intermediates.

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental 1H^{1}\text{H} NMR chemical shifts?

  • Methodological Answer : Use GIAO (Gauge-Invariant Atomic Orbital) calculations (via Gaussian) to predict shifts, accounting for solvent effects (e.g., PCM model for DMSO-d6_6). Discrepancies >0.5 ppm may indicate conformational flexibility (e.g., methylcyclohexyl chair flipping) or hydrogen bonding in solution, as seen in related oxazolamines .

Q. What statistical methods validate reproducibility in crystallographic data collection?

  • Methodological Answer : Apply R-factor analysis (Rint_{\text{int}} < 5%) and CC1/2_{1/2} metrics during data merging (using SHELX ). For twinned crystals, use PLATON to detect merohedral twinning and refine with HKLF5 format. Cross-validate with POWD-12 for powder diffraction consistency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.